molecular formula C20H31NO5 B1195613 (R)-4-(2-(Dimethylamino)-1-hydroxyethyl)-1,2-phenylene 2,2-dimethylpropanoate CAS No. 81497-25-8

(R)-4-(2-(Dimethylamino)-1-hydroxyethyl)-1,2-phenylene 2,2-dimethylpropanoate

Cat. No. B1195613
CAS RN: 81497-25-8
M. Wt: 365.5 g/mol
InChI Key: WBLFCECYKMDLCW-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-4-(2-(Dimethylamino)-1-hydroxyethyl)-1,2-phenylene 2,2-dimethylpropanoate, also known as (R)-4-(2-(Dimethylamino)-1-hydroxyethyl)-1,2-phenylene 2,2-dimethylpropanoate, is a useful research compound. Its molecular formula is C20H31NO5 and its molecular weight is 365.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-4-(2-(Dimethylamino)-1-hydroxyethyl)-1,2-phenylene 2,2-dimethylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-4-(2-(Dimethylamino)-1-hydroxyethyl)-1,2-phenylene 2,2-dimethylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

81497-25-8

Product Name

(R)-4-(2-(Dimethylamino)-1-hydroxyethyl)-1,2-phenylene 2,2-dimethylpropanoate

Molecular Formula

C20H31NO5

Molecular Weight

365.5 g/mol

IUPAC Name

[4-[(1R)-2-(dimethylamino)-1-hydroxyethyl]-2-(2,2-dimethylpropanoyloxy)phenyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C20H31NO5/c1-19(2,3)17(23)25-15-10-9-13(14(22)12-21(7)8)11-16(15)26-18(24)20(4,5)6/h9-11,14,22H,12H2,1-8H3/t14-/m0/s1

InChI Key

WBLFCECYKMDLCW-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)C(=O)OC1=C(C=C(C=C1)[C@H](CN(C)C)O)OC(=O)C(C)(C)C

SMILES

CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(CN(C)C)O)OC(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(CN(C)C)O)OC(=O)C(C)(C)C

synonyms

alpha-methylepinephrine dipivalate
alpha-methylepinephrine dipivalate hydrobromide
alpha-methylepinephrine dipivalate hydrochloride
dipivalyl alpha-methylepinephrine

Origin of Product

United States

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